3-Cyclopropylprop-2-en-1-amine
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Overview
Description
3-Cyclopropylprop-2-en-1-amine is an organic compound characterized by a cyclopropyl group attached to a prop-2-en-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylprop-2-en-1-amine typically involves the reaction of cyclopropylmethyl bromide with propargylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the bromide ion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typically employed.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amines and derivatives.
Scientific Research Applications
3-Cyclopropylprop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropylprop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Cyclopropylamine: Similar structure but lacks the prop-2-en-1-amine moiety.
Propargylamine: Contains the prop-2-en-1-amine structure but lacks the cyclopropyl group.
Uniqueness: 3-Cyclopropylprop-2-en-1-amine is unique due to the presence of both the cyclopropyl and prop-2-en-1-amine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H11N |
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Molecular Weight |
97.16 g/mol |
IUPAC Name |
(E)-3-cyclopropylprop-2-en-1-amine |
InChI |
InChI=1S/C6H11N/c7-5-1-2-6-3-4-6/h1-2,6H,3-5,7H2/b2-1+ |
InChI Key |
FGNSIKJDDXLWCL-OWOJBTEDSA-N |
Isomeric SMILES |
C1CC1/C=C/CN |
Canonical SMILES |
C1CC1C=CCN |
Origin of Product |
United States |
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